2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 931965-67-2
VCID: VC11903703
InChI: InChI=1S/C22H20N4O2S/c1-15-7-9-16(10-8-15)24-21(27)14-29-22-19-13-18(25-26(19)12-11-23-22)17-5-3-4-6-20(17)28-2/h3-13H,14H2,1-2H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC
Molecular Formula: C22H20N4O2S
Molecular Weight: 404.5 g/mol

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.: 931965-67-2

Cat. No.: VC11903703

Molecular Formula: C22H20N4O2S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 931965-67-2

Specification

CAS No. 931965-67-2
Molecular Formula C22H20N4O2S
Molecular Weight 404.5 g/mol
IUPAC Name 2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C22H20N4O2S/c1-15-7-9-16(10-8-15)24-21(27)14-29-22-19-13-18(25-26(19)12-11-23-22)17-5-3-4-6-20(17)28-2/h3-13H,14H2,1-2H3,(H,24,27)
Standard InChI Key OMGLKLHVTDQHBN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC

Introduction

Structural Features

  • Pyrazolo[1,5-a]pyrazin Core: This fused ring system is known for its pharmacological properties, including anticancer and anti-inflammatory effects.

  • Sulfanyl Group: Contributes to the compound's reactivity and potential biological interactions.

  • Acetamide Moiety: Enhances solubility and may participate in hydrogen bonding with biological targets.

Synthesis

The synthesis of similar compounds typically involves multi-step organic reactions, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like reflux conditions and purification methods including chromatography or crystallization are often employed.

Potential Biological Activities

Pyrazolo[1,5-a]pyrazin derivatives are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. The mechanism of action for these compounds often involves interaction with specific biological targets, such as kinases, which are enzymes critical in signaling pathways.

Research Findings and Applications

While specific research findings on 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide are not available, related compounds have shown promise in medicinal chemistry. For instance, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents and dual inhibitors of CDK2/TRKA .

Data Tables

Given the lack of specific data on 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide, we can consider the properties of similar compounds:

CompoundCore StructureFunctional GroupsPotential Applications
N-(4-acetylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamidePyrazolo[1,5-a]pyrazinSulfanyl, AcetamideCancer Therapy, Kinase Inhibition
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamidePyrazolo[1,5-a]pyrazinSulfanyl, AcetamideAnti-cancer, Anti-inflammatory
Pyrazolo[1,5-a]pyrimidine DerivativesPyrazolo[1,5-a]pyrimidineVarious SubstituentsAnticancer, CDK2/TRKA Inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator